Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate
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Overview
Description
ETHYL 3,5,6-TRICHLORO-4-[4-(DIETHYLAMINO)ANILINO]-2-PYRIDINECARBOXYLATE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,5,6-TRICHLORO-4-[4-(DIETHYLAMINO)ANILINO]-2-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 3,5,6-trichloro-2-pyridinol with 4-(diethylamino)aniline under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like flow chemistry may be employed to enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,5,6-TRICHLORO-4-[4-(DIETHYLAMINO)ANILINO]-2-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
ETHYL 3,5,6-TRICHLORO-4-[4-(DIETHYLAMINO)ANILINO]-2-PYRIDINECARBOXYLATE has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ETHYL 3,5,6-TRICHLORO-4-[4-(DIETHYLAMINO)ANILINO]-2-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyridine derivatives, such as:
- 3,5,6-Trichloro-2-pyridinol
- 4-(Diethylamino)aniline derivatives
Uniqueness
ETHYL 3,5,6-TRICHLORO-4-[4-(DIETHYLAMINO)ANILINO]-2-PYRIDINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H20Cl3N3O2 |
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Molecular Weight |
416.7 g/mol |
IUPAC Name |
ethyl 3,5,6-trichloro-4-[4-(diethylamino)anilino]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H20Cl3N3O2/c1-4-24(5-2)12-9-7-11(8-10-12)22-15-13(19)16(18(25)26-6-3)23-17(21)14(15)20/h7-10H,4-6H2,1-3H3,(H,22,23) |
InChI Key |
BQLVBDJOHCZZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=C(C(=NC(=C2Cl)Cl)C(=O)OCC)Cl |
Origin of Product |
United States |
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